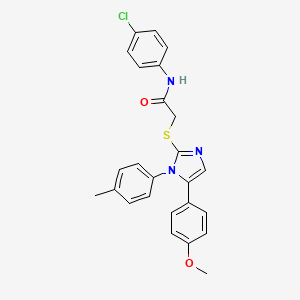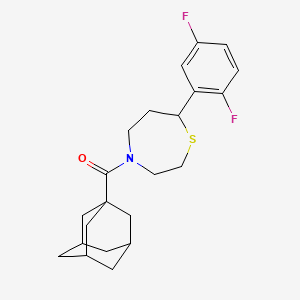
N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide" is a novel molecule that has been synthesized and characterized for its potential use in anticancer treatments. The research on similar compounds has shown that these molecules can be designed and synthesized with specific substitutions to achieve desired biological activities, particularly targeting cancer cell lines .
Synthesis Analysis
The synthesis of related compounds involves a linear synthesis approach where different 2-chloro N-aryl substituted acetamide derivatives are created. These derivatives are then characterized using various spectroscopic techniques such as LCMS, IR, 1H, and 13C spectroscopies, along with elemental analysis. The process aims to produce compounds with high cytotoxicity against specific cancer cell lines, such as PANC-1, HepG2, and MCF7 .
Molecular Structure Analysis
The molecular structure of similar acetamide derivatives is crucial in determining their interaction with biological targets. Crystal structure analysis of related compounds, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, reveals that intermolecular interactions, including hydrogen bonds and halogen-π interactions, play a significant role in the stabilization of their crystal lattice. These interactions can influence the biological activity of the compounds by affecting their binding to target proteins .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the substituents on the aromatic rings and the acetamide moiety. The presence of electron-donating or withdrawing groups can affect the electron density of the molecule, thereby altering its reactivity towards nucleophiles or electrophiles. The specific reactions that these compounds undergo have not been detailed in the provided papers, but typically, such molecules might engage in further substitution reactions or form conjugates with biomolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structure. The presence of chloro and methoxy groups, as well as the acetamide linkage, can affect properties such as solubility, melting point, and stability. These properties are essential for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. The provided papers do not give explicit details on these properties, but they are generally inferred from the molecular structure and functional groups present in the compound .
科学的研究の応用
Synthesis and Structural Analysis
Research efforts have been dedicated to synthesizing and characterizing compounds with the imidazole core, similar to N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide . These studies provide foundational knowledge for understanding the chemical and physical properties of such molecules. For instance, the synthesis of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, including structures analogous to the compound of interest, has been documented, revealing their potential anticonvulsant activity (Aktürk et al., 2002). Additionally, studies on the synthesis and XRD, FT-IR vibrational, UV–vis, and nonlinear optical exploration of novel tetra substituted imidazole derivatives offer insights into the molecular structure and potential applications of such compounds (Ahmad et al., 2018).
Anticancer and Antimicrobial Potential
The research has also extended into evaluating the anticancer and antimicrobial potential of imidazole derivatives. New N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems have been synthesized and screened for their antitumor activity against various human tumor cell lines, indicating the considerable anticancer activity of specific compounds (Yurttaş et al., 2015). This underlines the potential therapeutic value of This compound and related compounds in cancer treatment strategies.
Biochemical Mechanisms and Enzyme Inhibition
Explorations into the biochemical mechanisms and enzyme inhibition capabilities of compounds with structural similarities to This compound have been conducted. For example, synthesis and biological evaluation of thiophene, thiazolyl-thiophene, and thienopyridine derivatives as anticancer agents have highlighted the significance of structural diversity in enhancing biological activity and selectivity towards cancer cells (Evren et al., 2019).
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S/c1-17-3-11-21(12-4-17)29-23(18-5-13-22(31-2)14-6-18)15-27-25(29)32-16-24(30)28-20-9-7-19(26)8-10-20/h3-15H,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJXVFWVYABYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isobutyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2530563.png)
![3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530564.png)

![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)

![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)
![1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline](/img/structure/B2530580.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2530582.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2530585.png)
